2,6-Nonadienal

描述

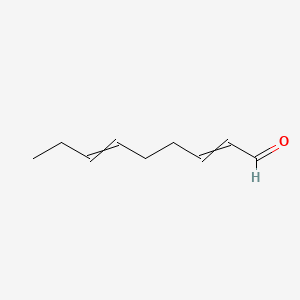

2,6-Nonadienal (C₉H₁₄O; molecular weight: 138.21 g/mol) is a C9 aliphatic aldehyde with a (E,Z)-configuration . It is a key aroma-impact compound in cucumbers, watermelons, mangoes, and other Cucurbitaceae species, contributing a "fresh," "green," or "cucumber-like" odor . Its odor threshold is exceptionally low (0.002–0.01 μg/kg in air), making it perceptible even at trace concentrations . Structurally, its two conjugated double bonds at positions 2 and 6 confer reactivity and instability, leading to isomerization or degradation under heat, light, or prolonged storage .

The compound is biosynthesized via the enzymatic oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and α-linolenic acids, by lipoxygenase (LOX) and hydroperoxide lyase (HPL) . In cucumbers, its concentration peaks during early fruit development and declines with maturity, correlating with flavor quality .

属性

CAS 编号 |

26370-28-5 |

|---|---|

分子式 |

C9H14O |

分子量 |

138.21 g/mol |

IUPAC 名称 |

nona-2,6-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3 |

InChI 键 |

HZYHMHHBBBSGHB-UHFFFAOYSA-N |

SMILES |

CCC=CCCC=CC=O |

规范 SMILES |

CCC=CCCC=CC=O |

密度 |

0.850-0.870 |

其他CAS编号 |

26370-28-5 |

物理描述 |

Slightly yellow liquid; powerful, violet, cucumbe |

溶解度 |

Soluble in most fixed oils; Insoluble in water soluble (in ethanol) |

同义词 |

2,6-nonadienal 2,6-nonadienal, (E,E)-isomer 2,6-nonadienal, (E,Z)-isomer 2-trans-6-cis-nonadienal |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Aliphatic Aldehydes in Comparison to 2,6-Nonadienal

Odor Activity and Flavor Impact

- (E,Z)-2,6-Nonadienal vs. (E)-2-Nonenal: In cucumbers, the (E,Z)-2,6-nonadienal/(E)-2-nonenal ratio determines flavor quality. A higher ratio correlates with stronger "fresh cucumber-like" flavors, while a lower ratio leads to "stale" or "grassy" notes . For example, bagging cucumber fruits increases this ratio by 1.5–2.0×, enhancing freshness . In watermelon juice, thermal processing reduces (E,Z)-2,6-nonadienal by >90%, while (E)-2-nonenal persists, creating off-flavors .

- (Z,Z)-3,6-Nonadienal: This isomer is highly unstable and isomerizes to this compound during storage, losing its distinct "watermelon" character . Its odor threshold (0.0005 μg/kg) is even lower than this compound, making it a potent but transient aroma contributor .

- C6 Aldehydes (Hexanal, (E)-2-Hexenal): Unlike C9 aldehydes, C6 compounds (e.g., hexanal) impart "grassy" notes and dominate in immature fruits. Their relative proportion decreases as C9 aldehydes like this compound increase during ripening .

Stability and Processing Effects

- Thermal Sensitivity: (E,Z)-2,6-Nonadienal degrades rapidly at >60°C, with losses exceeding 80% in pasteurized watermelon juice . In contrast, nonanal remains stable, maintaining floral notes . Activated carbon reduces (E,Z)-2,6-nonadienal by 3–9× in odor detection (OD) tests, highlighting its volatility .

- Enzymatic Pathways: LOX and HPL activity directly influence this compound levels. For example, low LOX activity in cucumber line "SJ24" results in 50% lower this compound compared to other cultivars .

Industrial and Nutritional Relevance

- Food Flavoring: this compound is used to restore fresh flavors in processed foods (e.g., juices, teas) but requires encapsulation to prevent degradation .

- Nutritional Precursors: Cucumber lines with high α-linolenic acid (precursor to this compound) are bred for enhanced flavor .

准备方法

Reaction Design and Mechanism

A breakthrough method developed by involves the oxidation of (Z3,Z6)-3,6-nonadien-1-ol, a commercially available fragrance alcohol, using a sulfoxide-based oxidizing system. The reaction proceeds via a three-component system:

-

Sulfoxide Compound : Acts as the terminal oxidant (e.g., dimethyl sulfoxide, DMSO).

-

Sulfur Trioxide Complex : Activates the sulfoxide by generating a reactive electrophilic species.

-

Amine Base : Neutralizes acidic byproducts and stabilizes intermediates.

The proposed mechanism involves:

-

Activation : SO₃·DMSO complex formation, enhancing the electrophilicity of the sulfoxide.

-

Oxidation : Hydride abstraction from the alcohol substrate, forming an oxonium intermediate.

-

Deprotonation : Base-mediated elimination yields the α,β-unsaturated aldehyde.

Optimized Reaction Conditions

Key parameters from patent examples:

| Parameter | Value |

|---|---|

| Substrate | (Z3,Z6)-3,6-nonadien-1-ol |

| Oxidizing Agent | DMSO (2.5 equiv) |

| Activator | SO₃·Pyridine complex (1.2 equiv) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 25–28°C (reflux) |

| Reaction Time | 5–7 hours |

| Yield | 68.3% |

| Purity | 86.9% |

Advantages Over Traditional Methods

-

Stereoselectivity : Exclusive formation of the (E2,Z6) isomer due to suprafacial hydride transfer.

-

Scalability : Avoids cryogenic conditions and hazardous reagents (e.g., ozone, phosphines).

-

Economic Viability : DMSO and SO₃ complexes are cost-effective and recyclable.

Industrial Applications and Process Optimization

Large-Scale Production

A pilot-scale synthesis described in produced 94.4 g of 2,6-nonadienal from 140.0 g of (Z3,Z6)-3,6-nonadien-1-ol. Critical steps included:

-

Slow Reagent Addition : Dropwise addition of SO₃·pyridine to prevent exothermic runaway.

-

Temperature Control : Maintaining 25–28°C during oxidation and 0°C during workup.

-

Purification : Distillation under reduced pressure (8 mmHg) to isolate the product (bp 70–73°C).

Byproduct Management

The process generated minimal waste, with aqueous washes removing sulfonic acid byproducts. Triethylamine hydrochloride precipitated and was filtered, simplifying disposal.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Partial Hydrogenation | 40–50 | 70–75 | Moderate | High |

| Wittig Reaction | ≤55 | 80–85 | Low | Very High |

| Ozonolysis | 30–40 | 60–65 | Very Low | Moderate |

| Novel Oxidation | 68.3 | 86.9 | High | Low |

常见问题

Q. Table 1: Key Physicochemical Properties of (E,E)-2,6-Nonadienal

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O | |

| CAS Registry Number | 17587-33-6 | |

| Critical Oxidation Sites | Aldehyde group, conjugated dienes |

Advanced Research Questions

Q. What experimental designs are optimal for studying the interaction between this compound and lipid oxidation pathways?

- Methodological Answer : Use a combination of in vitro lipid peroxidation assays (e.g., thiobarbituric acid-reactive substances, TBARS) and real-time monitoring via electron paramagnetic resonance (EPR) to track radical intermediates. For emulsions, include lipophilic antioxidants (e.g., G12, G18) as controls and analyze using ANOVA with post-hoc Tukey tests to resolve variance .

Q. How can contradictory data on the antioxidant efficacy of gallate esters in stabilizing this compound be resolved?

- Methodological Answer : Contradictions arise from differences in emulsion composition (e.g., SC vs. SC-OS systems) and antioxidant hydrophobicity. Replicate experiments under standardized conditions (pH 7.4, 25°C) and apply multivariate regression to isolate variables (e.g., gallate alkyl chain length). For example, G1 outperforms G12 in SC-OS emulsions due to interfacial partitioning effects (Fig. 3H) .

Q. What kinetic models best describe the thermal degradation of this compound in food matrices?

- Methodological Answer : The Arrhenius model is suitable for predicting temperature-dependent degradation (activation energy Eₐ ≈ 60–80 kJ/mol). For non-isothermal conditions, use the Ozawa-Flynn-Wall method. Data should be validated using accelerated stability testing (40–60°C) and compared to real-time degradation profiles .

Q. Table 2: Impact of Gallate Esters on this compound Stability in Emulsions

| Gallate Ester | Storage Time (Days) | % Reduction in Degradation | Matrix Type | Source |

|---|---|---|---|---|

| G1 | 28 | 45% | SC-OS | |

| G12 | 28 | 20% | SC | |

| G18 | 28 | 25% | SC |

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize disparate results. For this compound stability studies, stratify data by matrix type, antioxidant class, and measurement technique .

- Reproducibility : Document all experimental parameters (e.g., emulsion droplet size, antioxidant concentration) and share raw data via repositories like Zenodo to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。